2-(1-Amino-2-ethylcyclohexyl)acetic acid
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Overview
Description
2-(1-Amino-2-ethylcyclohexyl)acetic acid is a versatile chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring substituted with an amino group and an ethyl group, making it a valuable asset in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-ethylcyclohexyl)acetic acid typically involves the reaction of cyclohexanone with ethylamine to form 2-ethylcyclohexanone. This intermediate is then subjected to reductive amination using ammonia and hydrogen in the presence of a catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product with a purity of at least 95% .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-ethylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxo derivatives, secondary amines, and substituted cyclohexyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1-Amino-2-ethylcyclohexyl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme functions.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of high-purity chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-ethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and proteins, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid: Known for its neurological properties and used in the study of protein and enzyme functions.
Cyclohexaneacetic acid derivatives: These compounds share a similar cyclohexane ring structure and are used in various biochemical assays.
Uniqueness
2-(1-Amino-2-ethylcyclohexyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(1-amino-2-ethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H19NO2/c1-2-8-5-3-4-6-10(8,11)7-9(12)13/h8H,2-7,11H2,1H3,(H,12,13) |
InChI Key |
FHDPWZCPEBAXLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1(CC(=O)O)N |
Origin of Product |
United States |
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